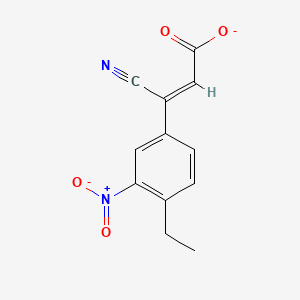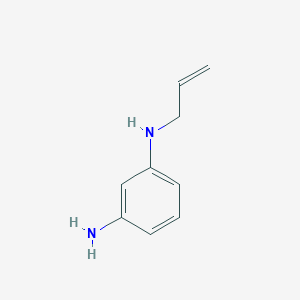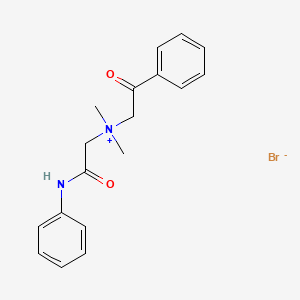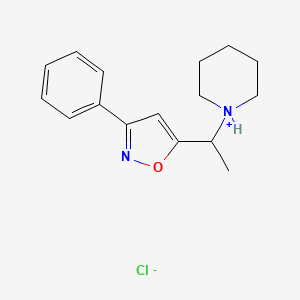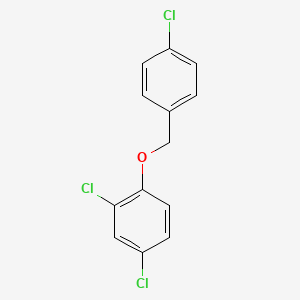
P-Chlorobenzyl 2,4-dichlorophenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Chlorobenzyl 2,4-dichlorophenyl ether: is a chemical compound with the molecular formula C13H9Cl3O It is an ether derivative that contains both chlorobenzyl and dichlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of P-Chlorobenzyl 2,4-dichlorophenyl ether typically involves the reaction of p-chlorobenzyl chloride with 2,4-dichlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: P-Chlorobenzyl 2,4-dichlorophenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amines, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
P-Chlorobenzyl 2,4-dichlorophenyl ether has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of P-Chlorobenzyl 2,4-dichlorophenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- P-Chlorobenzyl chloride
- 2,4-Dichlorophenol
- 2,4-Dichlorobenzyl alcohol
Comparison: P-Chlorobenzyl 2,4-dichlorophenyl ether is unique due to its combined structural features of both chlorobenzyl and dichlorophenyl groups. This combination imparts distinct chemical properties and reactivity compared to its individual components or other similar compounds. For example, while 2,4-dichlorophenol is primarily used as a precursor in herbicide production, this compound finds applications in a broader range of scientific research fields .
Propriétés
Numéro CAS |
21571-58-4 |
|---|---|
Formule moléculaire |
C13H9Cl3O |
Poids moléculaire |
287.6 g/mol |
Nom IUPAC |
2,4-dichloro-1-[(4-chlorophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H9Cl3O/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16/h1-7H,8H2 |
Clé InChI |
BBBUWTDWCNGEGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


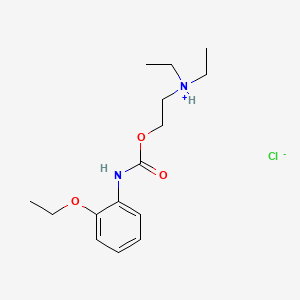
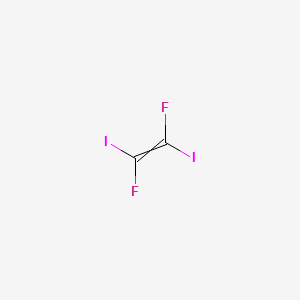

![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)
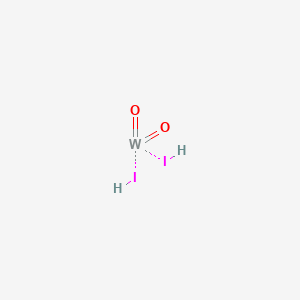

![6-methyl-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13739873.png)
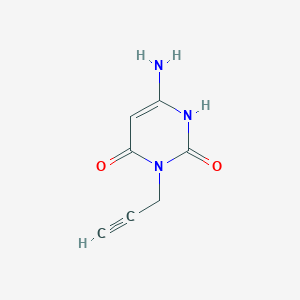
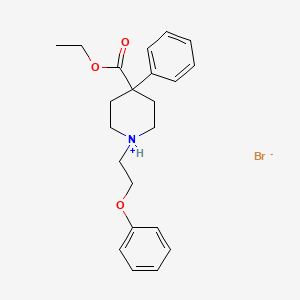
![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
